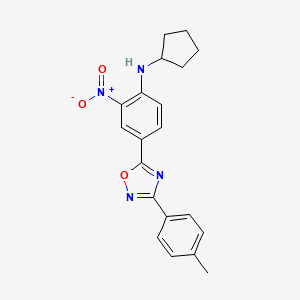
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PS433540, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylphenylacetamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves its ability to inhibit specific enzymes involved in various biological processes. This compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in cancer cell metabolism. It has also been found to inhibit the activity of glycogen synthase kinase-3β, which is involved in the pathogenesis of neurodegenerative diseases. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of p38 mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of lactate and ATP, resulting in the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase-3β, which leads to a decrease in the production of toxic proteins involved in the pathogenesis of neurodegenerative diseases. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which leads to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments include its specificity and potency in inhibiting specific enzymes involved in various biological processes. The limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide research include the development of more efficient and effective synthesis methods, the evaluation of its potential therapeutic applications in other scientific research fields, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. In addition, the identification of novel targets for this compound and the development of new derivatives with improved specificity and potency may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been synthesized using various methods, including the reaction of 4-chlorophenylacetic acid with N-propyl-1-pyrrolidine sulfonamide in the presence of a base. The resulting intermediate product is then reacted with 4-hydroxyphenylacetic acid to obtain the final product. Other methods include the use of different starting materials and reagents, such as 4-bromo-2-nitrophenol and N-propyl-1-pyrrolidine sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neurodegenerative diseases, this compound has been found to have neuroprotective effects and may have potential for the treatment of Alzheimer's and Parkinson's diseases. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-propyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-9-16-15(18)12-21-13-5-7-14(8-6-13)22(19,20)17-10-3-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKNHSUVFNCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


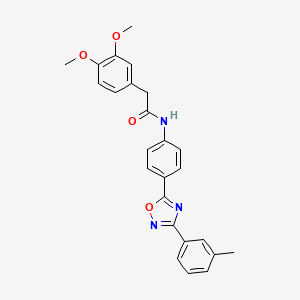
![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

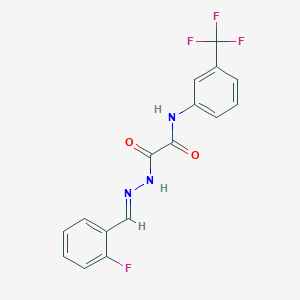
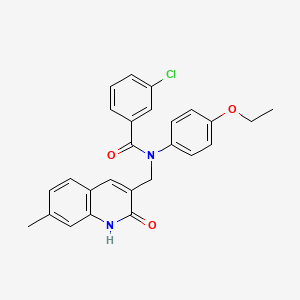
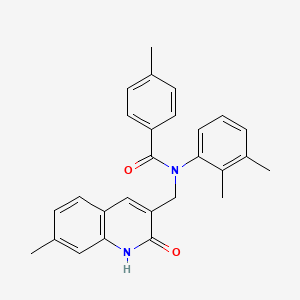

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)


